molecular formula C14H17ClN4 B4520913 N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine

N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B4520913
M. Wt: 276.76 g/mol
InChI Key: KGTUXISJTDVVTK-UHFFFAOYSA-N
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Description

N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the pyridazine ring, along with a dimethylethane-1,2-diamine moiety. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUXISJTDVVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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